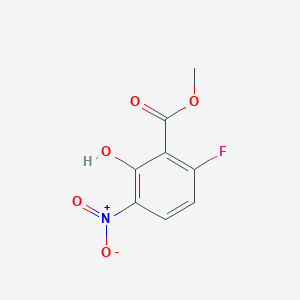

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to methyl 6-fluoro-2-hydroxy-3-nitrobenzoate often involves multi-step reactions, including nitration, esterification, and reduction processes. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for the synthesis of various heterocyclic scaffolds through a series of polymer-supported reactions, demonstrating the versatility of fluoro-nitrobenzoate derivatives in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013). Similarly, the optimization of synthesis methods for methyl 2-amino-5-fluorobenzoate using 3-fluorobenzoic acid as a raw material illustrates the complexity and adaptability of the synthesis routes for fluoro-nitrobenzoate derivatives (Jian-zhong, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-hydroxy-3-nitrobenzoate, reveals intricate details about their crystal formation and non-covalent interactions. The compound crystallizes with two unique molecules in the unit cell, highlighting the importance of hydrogen bonding and π-stacking interactions in the formation of its structure (Fu et al., 2012).

Chemical Reactions and Properties

Fluoro-nitrobenzoate derivatives participate in various chemical reactions, including redox and condensation cascades, to form heterocyclic compounds like benzimidazoles and benzoxazoles. This demonstrates their reactivity and potential as intermediates in organic synthesis (Nguyen et al., 2013).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate and related compounds have been synthesized through various techniques. For instance, solid-phase synthesis methods were used to produce N-hydroxyindoles and benzo[c]isoxazoles, starting with compounds like resin-bound 4-fluoro-3-nitrobenzoic acid (Stephensen & Zaragoza, 1999).

- Crystallography : Crystallographic studies have been conducted on related benzoic acid derivatives, offering insights into their molecular structures and potential applications in material sciences (Xin-ling Fu, Li & Simpson, 2012).

Chemical Reactivity and Applications

- Derivatization and Detection : Derivatives of this compound have been used in high-performance liquid chromatography for the detection of amino acids, highlighting their role in analytical chemistry (Watanabe & Imai, 1981).

- Heterocyclic Chemistry : These compounds play a crucial role in the synthesis of heterocyclic structures, as demonstrated in various studies involving the creation of benzimidazoles, benzotriazoles, and other nitrogenous cycles (Křupková, Funk, Soural & Hlaváč, 2013).

Environmental and Health Research

- Environmental Studies : Research has explored the environmental degradation pathways of similar fluorinated compounds, aiding in the understanding of pollutant behavior and biodegradation processes (Londry & Fedorak, 1993).

- Biological Interactions : Some studies have investigated the interaction of these compounds with biological systems, such as their mutagenic potential and interactions with DNA, providing valuable information for toxicology and medicinal chemistry (Herreno-saenz, Evans, Abian & Fu, 1993).

Safety and Hazards

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that nitrobenzoate compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

It’s known that 3-nitrosalicylic acid methyl ester, a derivative of 3-nitrosalicylic acid, has been shown to bind to molybdenum to impart fertility to soil and water and is a key element in the activity of nitrogenase . This suggests that Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate might also interact with molybdenum-dependent enzymes and affect related biochemical pathways.

Result of Action

Given its potential interactions with molybdenum-dependent enzymes, it might influence processes such as nitrogen fixation

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other chemicals can affect its stability and efficacy . .

Propriétés

IUPAC Name |

methyl 6-fluoro-2-hydroxy-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)6-4(9)2-3-5(7(6)11)10(13)14/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXWZUZQIGTKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)

![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)